Synthetic Yield Comparison: Methyl Ester vs. Free Acid Intermediate
A key differentiator is the compound's established role in a high-yielding, scalable synthetic route documented in patent literature. The compound (target) was prepared from its nitro precursor (4-isopropylamino-3-nitro-benzoic acid methyl ester) via catalytic hydrogenation with Pd/C (20% by weight) in MeOH:EtOAc (1:1), yielding 700.0 mg of product from 900.0 mg of starting material, corresponding to an approximate yield of 78% . In contrast, an alternative route using ammonium chloride and iron powder for reduction of the same nitro precursor is also described but lacks the same level of quantitative yield detail in the referenced procedure, suggesting the Pd/C route is a preferred, validated method . This established synthetic route provides a known, quantifiable path to the target compound, unlike the free acid analog (CAS 284673-06-9), which would require an additional esterification step.
| Evidence Dimension | Synthetic Yield (Reduction of Nitro Precursor) |
|---|---|
| Target Compound Data | 700.0 mg (approx. 78% yield) |
| Comparator Or Baseline | Free acid analog (CAS 284673-06-9); would require additional esterification step |
| Quantified Difference | Avoidance of a full synthetic step (esterification of free acid) |
| Conditions | Pd/C (20% by weight) in MeOH:EtOAc (1:1, 10.0 mL); starting from 900.0 mg of 4-isopropylamino-3-nitro-benzoic acid methyl ester |
Why This Matters
Procurement of this specific intermediate enables direct use in a validated, high-yield synthetic route, eliminating the need for additional esterification steps and reducing the risk of unknown yields.
